molecular formula C12H10Cl2N2O2 B1306183 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole CAS No. 302901-02-6

1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole

Cat. No.: B1306183
CAS No.: 302901-02-6
M. Wt: 285.12 g/mol
InChI Key: MLHGSKCNJTXMGV-UHFFFAOYSA-N
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Description

1-(2,5-Dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole is an organic compound characterized by the presence of a pyrrole ring substituted with two methyl groups and a phenyl ring substituted with two chlorine atoms and a nitro group

Preparation Methods

The synthesis of 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichloro-4-nitroaniline and 2,5-dimethylpyrrole.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction parameters to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-(2,5-Dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 1-(2,5-dichloro-4-aminophenyl)-2,5-dimethyl-1H-pyrrole.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide).

Scientific Research Applications

1-(2,5-Dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

1-(2,5-Dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2,5-dichloro-4-nitroaniline and 1-(2,5-dichloro-4-nitrophenyl)ethanone share structural similarities.

    Uniqueness: The presence of the pyrrole ring and specific substitution pattern distinguishes it from other compounds, potentially leading to unique chemical and biological properties.

Properties

IUPAC Name

1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2/c1-7-3-4-8(2)15(7)11-5-10(14)12(16(17)18)6-9(11)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHGSKCNJTXMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383494
Record name 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302901-02-6
Record name 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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